Product packaging for Atrazine-2-ethoxy(Cat. No.:CAS No. 126919-71-9)

Atrazine-2-ethoxy

Cat. No.: B177272
CAS No.: 126919-71-9
M. Wt: 225.29 g/mol
InChI Key: VPYFEDXTWUPBQQ-UHFFFAOYSA-N
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Description

Historical Context and Global Application Trends

Introduced in 1957 by a predecessor of the company Syngenta, atrazine (B1667683) quickly became a cornerstone of modern agriculture. nih.govusrtk.org For decades, it has ranked among the most heavily applied herbicides globally, used in more than 80 countries. nih.govgnest.org Its primary function is as a selective pre- and post-emergent herbicide, effectively controlling broadleaf and grassy weeds that compete with crops.

The application of atrazine is most prominent in the cultivation of maize (corn), sorghum, sugar-cane, and pineapple. nih.govresearchgate.netwikipedia.org In the United States, its use has been extensive; in 1980, an estimated 32,000 to 36,000 tonnes were applied to maize alone. nih.gov By 2014, it was the second most widely used herbicide in the U.S. after glyphosate, with approximately 34,000 metric tons applied annually. wikipedia.org While its use continues in nations like the United States, Canada, and Australia, the European Union banned atrazine in 2004, citing concerns over widespread groundwater contamination. usrtk.orgwikipedia.orgnih.gov

Historical Milestones of Atrazine
Year Event
1957Atrazine is introduced as a herbicide. nih.gov
1980s-1990sAnnual usage in the United States reaches 31-35 million kilograms. iarc.fr
2004The European Union bans the use of atrazine. wikipedia.orgnih.gov
2014Remains the second-most widely used herbicide in the United States. wikipedia.org
Atrazine Application on Major Crops in the USA (1980)
Crop Tonnes of Active Ingredient Applied
Maize32,000–36,000
Sorghum4,100–5,500
Sugar-cane340–570
Sweet maize270–360
Soya beans180–270
Wheat180–270
Cotton50–70
Other Crops90–180
Data sourced from the US Environmental Protection Agency, 1980. nih.gov

Environmental Significance of Atrazine Persistence and Mobility

A primary environmental concern regarding atrazine is its high persistence and mobility in both soil and aquatic environments. gnest.orgnih.govalt2tox.org The herbicide does not readily bind to soil particles, which increases its likelihood of leaching into groundwater and running off into surface water systems. alt2tox.orgcdc.gov

The half-life of atrazine varies depending on environmental conditions such as temperature, pH, and microbial activity. gnest.org In soil, its half-life can range from a few weeks to over a year, with some studies indicating persistence for several years. gnest.orgnih.govcdc.gov In aquatic systems, it is also highly persistent, with a half-life that can exceed 100 days. who.int This persistence, combined with its mobility, has led to atrazine being one of the most frequently detected pesticides in groundwater, surface water, and even in rain and fog across the globe. gnest.orgnih.govcdc.gov

Overview of Atrazine's Triazine Classification and Structural Relevance

Atrazine belongs to the s-triazine class of herbicides. gnest.orgnih.gov The core of its structure is a six-membered heterocyclic ring composed of three carbon atoms and three nitrogen atoms in a symmetrical arrangement. researchgate.net The chemical name for atrazine is 6-chloro-N-ethyl-N′-isopropyl-1,3,5-triazine-2,4-diamine. bcpcpesticidecompendium.org This structure is fundamental to its herbicidal mechanism, which involves the inhibition of photosynthesis in targeted weeds. nih.gov

The substituents on the triazine ring are crucial to its function and its environmental fate. The chlorine atom at the C-2 position is a key reactive site. The degradation of atrazine in the environment can occur through the hydrolysis of this carbon-chlorine bond, which results in the formation of hydroxyatrazine, a common metabolite. iarc.friastate.edupjoes.com Another degradation pathway involves the dealkylation of the ethylamino and isopropylamino side chains. wikipedia.orgresearchgate.net

A related compound, Atrazine-2-ethoxy, features an ethoxy group (-OCH2CH3) in place of the chlorine atom at the C-2 position. chemspider.com While not as extensively studied as atrazine, its structural similarity places it within the same chemical family, highlighting the importance of the substitutions on the triazine ring in defining the properties and behavior of these compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N5O B177272 Atrazine-2-ethoxy CAS No. 126919-71-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethoxy-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N5O/c1-5-11-8-13-9(12-7(3)4)15-10(14-8)16-6-2/h7H,5-6H2,1-4H3,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYFEDXTWUPBQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)OCC)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016617
Record name Atrazine-2-Ethoxy
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126919-71-9
Record name Atrazine-2-Ethoxy
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-ethoxy-N2-ethyl-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Environmental Distribution and Occurrence of Atrazine and Its Metabolites

Spatiotemporal Patterns of Atrazine-2-ethoxy Detection in Aquatic Systems

Detailed research findings on the spatiotemporal patterns of this compound in aquatic systems are not documented in the available scientific literature. While the parent compound, atrazine (B1667683), and its major metabolites are regularly detected in various aquatic environments, specific monitoring data for this compound is not reported.

Groundwater Systems and Aquifer Contamination

Information regarding the presence of this compound in groundwater systems and its potential for aquifer contamination is not available. Research on groundwater contamination by atrazine focuses on the parent compound and its more common and mobile metabolites like DEA and DIA. who.intnih.govresearchgate.net

Atmospheric Deposition (Rainwater, Fog, Ambient Air)

Data on the atmospheric deposition of this compound, including its presence in rainwater, fog, or ambient air, could not be found. While atrazine itself can be transported atmospherically and deposited via rain, there is no evidence to suggest that this compound is a significant component of this atmospheric load. nih.govcdc.govnih.gov

Sediment Accumulation and Dynamics

Scientific literature lacks information on the accumulation and dynamics of this compound in sediments. Studies on sediment contamination by atrazine and its degradation products have not reported the detection of this compound. acs.orgusask.ca

Geographical Scope of Atrazine and Metabolite Contamination

While the geographical scope of atrazine and its principal metabolites (DEA, DIA, and HA) is extensive, with detections across various regions globally, there is no corresponding data for this compound. nih.govapvma.gov.au This indicates that either this compound is not a significant or persistent metabolite in the environment, or it has not been a target analyte in major monitoring programs.

Influence of Environmental Variables on Distribution

Due to the absence of detection data, no information is available on how environmental variables such as pH, temperature, organic matter content, and microbial activity might influence the distribution of this compound. The environmental factors affecting the distribution of atrazine and its well-known metabolites have been studied, but these findings cannot be extrapolated to this compound without specific research. who.int

Data Tables

Interactive data tables cannot be generated as no quantitative data for this compound were found in the reviewed literature.

Environmental Transformation and Degradation Pathways of Atrazine

Abiotic Degradation Mechanisms

Abiotic degradation involves chemical and physical processes that transform atrazine (B1667683) without the intervention of living organisms. These reactions are significantly influenced by environmental factors such as pH, sunlight, and the presence of other chemical species.

Hydrolytic Transformation Processes

Chemical hydrolysis is a primary abiotic pathway for atrazine degradation, where the chlorine atom at the C-2 position of the triazine ring is replaced by a hydroxyl group, forming hydroxyatrazine. cdc.govcore.ac.uk This process is highly dependent on pH, with the rate of hydrolysis increasing significantly under acidic conditions (pH < 6). scielo.br The reaction proceeds very slowly in typical groundwater and at neutral pH. cdc.gov

The presence of certain soil minerals can catalyze this hydrolytic dechlorination. For instance, studies have shown that manganese oxides, such as birnessite, can facilitate the hydrolysis of atrazine to hydroxyatrazine. oup.comnih.gov This surface-catalyzed reaction is a crucial detoxification step, as hydroxyatrazine is non-phytotoxic and less mobile than the parent compound.

Photochemical Degradation Pathways

Photochemical degradation, or photolysis, involves the breakdown of atrazine by light energy. Direct photolysis of atrazine in natural systems without sensitizers is generally not a significant degradation route. cdc.gov However, the process can be enhanced in the presence of photosensitizing substances like dissolved organic matter (e.g., humic acids) or certain metal oxides. scielo.br

Advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals (•OH) can effectively degrade atrazine. tandfonline.comacs.org For example, the UV/H₂O₂ process combines ultraviolet light with hydrogen peroxide to produce these radicals. tandfonline.comtandfonline.com This process leads to the formation of various by-products through two main reaction pathways: dechlorination followed by hydroxylation, and N-dealkylation (the removal of the ethyl or isopropyl side chains). tandfonline.com

Key findings from photochemical studies include:

Direct UV irradiation primarily results in dechlorination, forming hydroxyatrazine (OIET). tandfonline.com

The UV/H₂O₂ process can lead to further degradation, producing dealkylated products like deisopropylatrazine (B29266) (CEAT) and deethylatrazine (B13485) (CIAT), and ultimately ammeline (B29363) (OAAT). tandfonline.com

The half-life of atrazine can be significantly reduced under specific photochemical conditions, with some lab studies reporting a half-life of less than 5 minutes using a medium-pressure mercury lamp. nih.govsci-hub.se

Atmospheric Oxidation Reactions

Atrazine can enter the atmosphere through spray drift during application or by volatilization from soil and plant surfaces. cdc.gov Once in the air, atrazine exists in both vapor and particulate phases. cdc.gov While direct photolysis in the atmosphere is not considered a major degradation pathway, vapor-phase atrazine is susceptible to oxidation by photochemically-produced hydroxyl radicals (•OH). cdc.gov The estimated atmospheric half-life for this reaction is approximately 14 hours, indicating that it is a relevant degradation process in the air. cdc.gov

Biotic Degradation Mechanisms: Microbial Metabolism of Atrazine

Microbial degradation is a significant pathway for the breakdown of atrazine in soil and water. nih.govjabonline.in A wide range of microorganisms, including bacteria and fungi, can metabolize atrazine, often using it as a source of nitrogen and sometimes carbon. jabonline.inresearchgate.net The process typically involves a series of enzymatic reactions, including dechlorination, dealkylation, and cleavage of the triazine ring. jabonline.in

Bacterial Degradation Pathways and Enzyme Systems

Bacteria are the most extensively studied microorganisms capable of atrazine degradation. jabonline.in Many atrazine-degrading bacteria have been isolated from contaminated soils, belonging to genera such as Pseudomonas, Arthrobacter, Nocardioides, and Enterobacter. nih.govjabonline.inmdpi.com These bacteria possess specific enzymes that catalyze the breakdown of the atrazine molecule. jabonline.in

The most well-characterized degradation pathway involves an initial hydrolytic dechlorination, followed by two successive N-dealkylation steps, which ultimately yields cyanuric acid. jabonline.innih.gov Cyanuric acid can then be further metabolized by some bacteria into carbon dioxide and ammonia (B1221849). nih.govpjoes.com

The critical first step in the primary bacterial degradation pathway is the detoxification of atrazine via dechlorination. This reaction is catalyzed by a hydrolase enzyme that replaces the chlorine atom with a hydroxyl group, converting atrazine to hydroxyatrazine. jabonline.inscispace.com

Two key enzymes are known to perform this function:

Atrazine Chlorohydrolase (AtzA): This enzyme was first identified in Pseudomonas sp. strain ADP. nih.govnih.gov It is an iron-dependent hydrolase that specifically catalyzes the dechlorination of atrazine. scispace.comresearchgate.net The gene encoding this enzyme, atzA, is often found on a plasmid, which allows for its transfer between different bacterial species. nih.gov

TrzN: This is another atrazine chlorohydrolase that performs the same function as AtzA. The trzN gene has been found in various bacteria, including Nocardia species. mdpi.comoup.com

The action of AtzA or TrzN is essential as it removes the phytotoxicity of the herbicide and initiates the metabolic cascade. scispace.com Following this initial step, other enzymes (AtzB and AtzC) sequentially remove the ethyl and isopropyl side chains to produce cyanuric acid, which can then enter a lower metabolic pathway for ring cleavage (catalyzed by AtzD, AtzE, and AtzF). jabonline.innih.gov

Table 1: Key Enzymes in the Upper Atrazine Degradation Pathway

Gene Enzyme Encoded Catalytic Step Reference
atzA / trzN Atrazine Chlorohydrolase Atrazine → Hydroxyatrazine jabonline.in
atzB Hydroxyatrazine Ethylaminohydrolase Hydroxyatrazine → N-isopropylammelide jabonline.in
atzC N-isopropylammelide Isopropylaminohydrolase N-isopropylammelide → Cyanuric acid jabonline.in

Table 2: Comparison of Atrazine Degradation Half-Lives under Different Conditions

Condition Degradation Process Reported Half-Life Reference
Atmosphere (Vapor-phase) Oxidation by Hydroxyl Radicals ~14 hours cdc.gov
Water (UV/H₂O₂ Process) Advanced Oxidation ~20 minutes (lab scale) nih.gov
Water (Photolysis with UV-Vis) Photochemical Degradation < 5 minutes (lab scale) nih.gov
Soil (Biotic) Microbial Degradation 60 days to over a year oup.com
Soil (Abiotic, with Birnessite) Catalytic Hydrolysis ~16.8 days (lab scale) nih.gov

Compound Names

N-Dealkylation (e.g., AtzB, AtzC)

Hydroxyatrazine ethylaminohydrolase (AtzB): This enzyme catalyzes the hydrolytic deamination of the ethylamino group from hydroxyatrazine, yielding N-isopropylammelide. researchgate.netnih.gov

N-isopropylammelide isopropylaminohydrolase (AtzC): This enzyme completes the dealkylation process by removing the isopropylamino group from N-isopropylammelide, resulting in the formation of cyanuric acid. nih.govoup.com

The genes encoding these enzymes, atzB and atzC, are found in various bacterial species and are often located on plasmids, suggesting their mobility and distribution among different microbial populations. oup.comulisboa.pt

Table 1: Key Enzymes in Atrazine Dealkylation/Deamination

Enzyme Gene Substrate Product Function
AtzB atzB Hydroxyatrazine N-isopropylammelide Hydrolytic removal of ethylamino group
Deamination Reactions

Deamination is a central reaction in the microbial breakdown of atrazine. In the hydrolytic pathway, the enzymes AtzB and AtzC are classic examples of amidohydrolases that catalyze deamination. nih.govasm.org Another enzyme, melamine (B1676169) deaminase (TriA), which is 98% identical to AtzA, specializes in deamination rather than dechlorination. asm.org This highlights the functional divergence possible with minor changes in enzyme structure. While AtzA exclusively dechlorinates atrazine, TriA deaminates melamine, a structurally similar s-triazine compound. asm.org This functional difference underscores the specificity of these enzymatic reactions.

Triazine Ring Cleavage and Mineralization (e.g., AtzD/TrzD, AtzE/TrzE, AtzF/TrzF)

The complete degradation of atrazine culminates in the cleavage of the stable s-triazine ring of cyanuric acid, a key intermediate. researchgate.netplos.org This final stage, known as the "lower pathway," involves a series of three enzymatic steps encoded by the atzD, atzE, and atzF genes, which are often found in a single operon. asm.orgresearchgate.net

Cyanuric Acid Amidohydrolase (AtzD/TrzD): This enzyme initiates the ring cleavage by hydrolyzing cyanuric acid to biuret (B89757). plos.orgasm.org

Biuret Hydrolase (AtzE/TrzE): AtzE catalyzes the hydrolysis of biuret to allophanate (B1242929). asm.org

Allophanate Hydrolase (AtzF/TrzF): The final step is the hydrolysis of allophanate by AtzF into ammonia and carbon dioxide, completing the mineralization process. plos.orgasm.org

The successful execution of this pathway ensures the complete breakdown of the herbicide into harmless inorganic compounds, providing a source of nitrogen for the degrading microorganisms. researchgate.netnih.gov

Cooperative Catabolic Pathways in Microbial Consortia

While some individual bacterial strains like Pseudomonas sp. ADP can mineralize atrazine completely, degradation in natural environments is often the result of cooperative efforts among different microbial species. nih.govoup.com In these consortia, the metabolic pathway is distributed among various members.

For instance, one species may exclusively perform the initial dechlorination step, producing hydroxyatrazine. oup.comcapes.gov.br Another species might then utilize this intermediate, carrying out the subsequent dealkylation steps. oup.comcapes.gov.br A complex eight-member enrichment culture demonstrated this division of labor, where Nocardia sp. was solely responsible for dechlorination via the trzN gene, while a Rhizobium sp. containing atzB hydrolyzed the resulting hydroxyatrazine. oup.com Such consortia appear to be more robust and efficient in degrading pollutants in complex soil environments. nih.govplos.org The distribution of catabolic genes like atzB and atzC across various genera suggests that these genes are highly mobile and can be recruited to form new degradative consortia. oup.com

Influence of Environmental Factors on Microbial Degradation Rates

The efficiency of atrazine biodegradation is not solely dependent on the presence of capable microorganisms; it is also heavily influenced by environmental conditions.

Soil pH and Moisture Content Effects

Soil pH: Soil pH has a profound effect on atrazine degradation rates. Microbial activity responsible for rapid atrazine breakdown is significantly higher in soils with a neutral to slightly alkaline pH (above 6.2) compared to acidic soils. cambridge.orgnih.gov In acidic soils (pH < 5.5), atrazine dissipation is substantially slower. cambridge.orgcambridge.org This is attributed to both reduced microbial enzymatic activity and increased atrazine adsorption to soil colloids at low pH. Neutralizing an acidic soil can restore the potential for accelerated degradation, indicating that the microbial potential may be present but suppressed by the unfavorable pH. nih.gov Optimal degradation by Nocardioides spp., for instance, was observed between pH 5 and 8.

Moisture Content: Soil moisture is another critical factor. Atrazine degradation rates generally increase with higher moisture content, up to an optimal level. ijoear.comrsc.org Increased moisture enhances microbial mobility and the diffusion of atrazine, making it more available to degradative enzymes. ijoear.comscirp.org Studies have shown that the half-life of atrazine can decrease significantly as soil moisture increases from 5% to 20%. ijoear.com However, excessively saturated or flooded conditions can be detrimental, potentially inhibiting the activity of aerobic degrading microbes. researchgate.net

Table 2: Compound Names Mentioned

Compound Name IUPAC Name
Atrazine 6-chloro-N2-ethyl-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine
Atrazine-2-ethoxy 2-ethoxy-N-ethyl-N'-(propan-2-yl)-1,3,5-triazine-4,6-diamine
Hydroxyatrazine 4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-ol
Deethylatrazine (DEA) 6-chloro-N-(propan-2-yl)-1,3,5-triazine-2,4-diamine
Deisopropylatrazine (DIA) N-ethyl-6-chloro-1,3,5-triazine-2,4-diamine
N-isopropylammelide 4-amino-6-(isopropylamino)-1,3,5-triazin-2-ol
Cyanuric acid 1,3,5-triazinane-2,4,6-trione
Biuret Imidodicarbonic diamide
Allophanate (carbamoylamino)formate
Temperature-Dependent Degradation Kinetics

Conversely, temperatures above an optimal point can reduce degradation efficiency. In a photo-Fenton degradation study, increasing the temperature above 50°C led to a significant decrease in the degradation process, which was attributed to the thermal decomposition of reagents and increased precipitation of iron. researchgate.net

Interactive Table: Effect of Temperature on Atrazine Degradation Click on the headers to sort the data.

ConditionTemperature (°C)ObservationReference
Soil Incubation10Atrazine > Bound Residues > Hydroxyatrazine embrapa.br
Soil Incubation20Bound Residues > Atrazine = Hydroxyatrazine embrapa.br
Soil Incubation30Bound Residues > Hydroxyatrazine > Atrazine embrapa.br
Soil Incubation40Bound Residues > Hydroxyatrazine > Atrazine embrapa.br
US/PMS System1019.37% removal rate nih.gov
US/PMS System2550.96% removal rate nih.gov
Heat/PMS System30 to 60Reaction rate increased 8.05 times mdpi.com
Nutrient Availability and Metabolic Repression (e.g., Nitrogen Control)

The microbial degradation of atrazine is closely linked to the availability of essential nutrients, particularly nitrogen (N) and carbon (C). ekb.egnih.gov Atrazine itself is a poor source of carbon and energy for microorganisms due to the highly oxidized state of the carbon atoms in its s-triazine ring. ekb.egnih.gov However, the ring structure is rich in nitrogen, and many microorganisms can utilize atrazine as a sole source of N for growth, especially in nitrogen-limited environments. ekb.egnih.govwikipedia.org

This ability to serve as an N source leads to a phenomenon known as metabolic repression. The presence of more easily accessible nitrogen sources, such as inorganic nitrogen, can regulate and even suppress the expression of the genes responsible for atrazine degradation. ekb.egnih.gov For example, while inorganic nitrogen can accelerate atrazine catabolism, the presence of organic nitrogen may decrease it. ekb.eg The atzDEF operon, which encodes the enzymes for mineralizing cyanuric acid (a key intermediate in the degradation pathway), is a known target for this nitrogen control mechanism in the well-studied bacterium Pseudomonas sp. strain ADP. nih.gov

Enhanced Degradation Phenomena in Contaminated Soils

A significant phenomenon observed in environmental microbiology is the enhanced or accelerated degradation of pesticides in soils with a history of repeated applications. nih.govsdstate.edunih.gov This occurs because previous exposure to a compound like atrazine selectively enriches microbial populations that are capable of using it as a substrate, typically as a source of nitrogen and carbon. nih.govnih.gov

Soils with a history of atrazine use consistently show much faster degradation rates compared to soils with no prior exposure. sdstate.edunih.gov A widespread study across the United States found that the average half-life of atrazine was only 2.3 days in soils with a history of atrazine use, which is approximately six times faster than the average half-life of 14.5 days in soils with no previous use. sdstate.edu Another field study compared soils from continuous corn cropping (atrazine applied yearly), a corn-cotton rotation (atrazine applied every two years), and a soil with no atrazine history. The atrazine half-life was significantly shorter in the soils with a history of application (9-10 days) compared to the no-history soil (17 days). nih.gov

This accelerated degradation is due to the rapid catabolism of the s-triazine ring by the adapted microbial communities. nih.govnih.gov Laboratory mineralization studies confirm that this enhanced capability is a biological process, as it is not observed in sterilized soil samples. nih.gov The development of these specialized microbial consortia can significantly reduce the persistence of atrazine, which has implications for its efficacy as a residual herbicide, potentially leading to a loss of weed control in fields with a long history of its use. sdstate.edunih.gov

Characterization of Atrazine Transformation Products

Identification and Quantification of Primary and Secondary Metabolites (e.g., Deethylatrazine, Deisopropylatrazine, Hydroxyatrazine, Cyanuric Acid)

The environmental transformation of atrazine, through both biotic and abiotic pathways, results in the formation of several key metabolites. researchgate.netiastate.edu The primary degradation pathways involve N-dealkylation and hydrolysis of the chlorine atom on the s-triazine ring. ekb.egresearchgate.net

The major transformation products are:

Deethylatrazine (DEA): Formed by the removal of the ethyl group from the parent atrazine molecule. researchgate.netiastate.edu DEA is often formed in higher concentrations than DIA because the removal of the ethyl group is metabolically faster. csic.es

Deisopropylatrazine (DIA): Formed by the removal of the isopropyl group. researchgate.netiastate.edu

Didealkylatrazine (DDA): Formed by the removal of both the ethyl and isopropyl side chains. researchgate.net

Hydroxyatrazine (HA): Formed by the hydrolytic replacement of the chlorine atom with a hydroxyl (-OH) group. embrapa.brresearchgate.net This is a significant abiotic degradation pathway, particularly at temperatures above 20°C, and can become the dominant product in soil over time. embrapa.brnih.gov

Deethylhydroxyatrazine (DEHA) and Deisopropylhydroxyatrazine (DIHA): These are secondary metabolites formed by the N-dealkylation of hydroxyatrazine. researchgate.netcsic.es

These initial transformation steps ultimately lead to the opening of the s-triazine ring. The final end product of complete mineralization is Cyanuric Acid , which is then further broken down into ammonia and carbon dioxide. ekb.egwikipedia.orgethz.ch

The relative abundance of these metabolites varies depending on environmental conditions. In water, hydroxylated metabolites like HA, DEHA, and DIHA can be found in the highest concentrations due to hydrolysis processes. csic.es In soil, DEA and HA are often reported as the predominant degradation products. iastate.edu

Environmental Mobility of Atrazine Metabolites

The mobility of atrazine's metabolites in soil and water is a critical factor in determining their potential to contaminate groundwater. nih.govgnest.org Mobility is influenced by the chemical properties of the compounds, such as their polarity and their tendency to adsorb to soil particles.

Generally, the dealkylated metabolites are more mobile than the parent atrazine.

Deethylatrazine (DEA) and Deisopropylatrazine (DIA): These metabolites are less strongly sorbed to soil particles and thus have a higher mobility and leaching potential than atrazine. csic.esapvma.gov.au The removal of the alkyl groups increases the polarity of the molecules, making them more mobile. researchgate.net DEA is often considered the most mobile of the dealkylated metabolites. apvma.gov.au

Hydroxyatrazine (HA): In stark contrast to the dealkylated products, hydroxyatrazine is relatively immobile. nih.govapvma.gov.au It binds more strongly to soil components and is less likely to leach into groundwater. nih.gov

Because of their increased mobility, DEA and DIA are frequently detected in groundwater, sometimes at concentrations greater than the parent atrazine. iastate.eduoup.com This highlights the importance of monitoring for these transformation products in addition to atrazine itself when assessing water quality.

Long-Term Persistence of Metabolites in Environmental Matrices

Atrazine and its primary metabolites can persist in the environment for extended periods, from months to years, posing a long-term risk of contamination. nih.govgnest.org The half-life of atrazine in soil can range from 13 to 261 days, and it can be detected in soil for years after its last application. wikipedia.orgmdpi.comresearchgate.net One study using lysimeters detected ring-labeled ¹⁴C-atrazine 22 years after its final application. acs.org

The metabolites also exhibit significant persistence:

Deethylatrazine (DEA): Studies have reported the persistence of significant levels of DEA in fields a year after the last atrazine application, particularly after long-term annual use. iastate.edu

Hydroxyatrazine (HA): The half-life of hydroxyatrazine in soil has been reported to be as long as 121 days, which can be 2 to 4 times longer than that of atrazine under similar conditions. iastate.edu The accumulation of HA in soil can occur as both available and bound residues. embrapa.br

The long-term presence of these compounds in soil means they can act as a continuous source for the contamination of surface and groundwater long after atrazine use has ceased. nih.govcsic.es The ratio of metabolites like DEA to atrazine (DAR) is often used as an indicator of the age of the contamination; a high ratio suggests a historical discharge rather than recent application. csic.es

Interactive Table: Reported Concentrations of Atrazine and its Metabolites in Environmental Samples Click on the headers to sort the data.

CompoundMatrixMean Concentration (ng/L or ng/g)Reference
Atrazine (ATR)Water (Dissolved)3.42 ng/L csic.es
Hydroxyatrazine (HA)Water (Dissolved)30.48 ng/L csic.es
Desethylatrazine (DEA)Water (Dissolved)2.37 ng/L csic.es
Desisopropylatrazine (DIA)Water (Dissolved)6.63 ng/L csic.es
Desethylhydroxyatrazine (DEHA)Water (Dissolved)6.46 ng/L csic.es
Desisopropylhydroxyatrazine (DIHA)Water (Dissolved)5.01 ng/L csic.es
Atrazine (ATR)Sediment3.26 ng/g csic.es
Hydroxyatrazine (HA)Sediment3.33 ng/g csic.es
Desethylatrazine (DEA)Sediment1.93 ng/g csic.es
Desisopropylatrazine (DIA)Sediment0.81 ng/g csic.es

Formation of Unextractable Residues

There is a lack of specific research on the formation of unextractable or bound residues for this compound in soil or sediment. For the parent compound atrazine, the formation of non-extractable residues in soil has been observed, where the parent compound and its metabolites become incorporated into the soil organic matter. mst.dkcdc.govapvma.gov.auiarc.fr These bound residues are considered less bioavailable. mst.dkcdc.gov The extent of bound residue formation for atrazine is influenced by soil properties and microbial activity. apvma.gov.au

Based on a comprehensive search for scientific literature, there is a significant lack of specific ecotoxicological data for the chemical compound "this compound." The vast majority of available research focuses on its well-known parent compound, Atrazine (CAS 1912-24-9).

"this compound" (CAS 126919-71-9) is identified as a distinct chemical with the molecular formula C10H19N5O. It is structurally related to Atrazine, differing by the substitution of an ethoxy group (-OCH2CH3) for the chlorine atom at the 2-position on the triazine ring. It is listed in chemical supply catalogs, sometimes in the context of Atrazine and its derivatives.

However, no peer-reviewed studies detailing its specific effects on soil microbial communities (including biomass, respiration, diversity, and enzyme activity) or its precise mechanism of action on Photosystem II in non-target flora could be located in the performed search. The extensive body of research on the environmental impacts and ecotoxicological mechanisms invariably pertains to Atrazine.

Due to the strict requirement to focus solely on "this compound" and the absence of specific scientific data for this compound within the public domain, it is not possible to generate the requested article with scientifically accurate and detailed findings for each specified subsection. An article on Atrazine would not meet the specific constraints of the request.

Therefore, the requested article on the ecotoxicological mechanisms and environmental impacts of "this compound" cannot be provided at this time.

Ecotoxicological Mechanisms and Environmental Impacts on Non Target Biota

Effects on Non-Target Flora

Modulation of Plant Biochemical Processes and Growth

Atrazine (B1667683), a widely used herbicide, significantly impacts the biochemical processes and growth of non-target plants. researchgate.netnih.gov It is primarily known to inhibit photosynthesis by interfering with the electron transport chain in photosystem II (PSII). researchgate.net This disruption leads to oxidative stress, a condition characterized by an excess of reactive oxygen species (ROS) within the plant cells. nih.gov The overproduction of ROS can damage essential biomolecules such as proteins, lipids, and nucleic acids, ultimately suppressing cell growth and development. nih.gov

Studies have shown that atrazine exposure can lead to a decrease in photosynthetic pigments like chlorophyll (B73375) a, chlorophyll b, and carotenoids in plants such as maize. researchgate.net Furthermore, research on soybean has revealed that atrazine induces the expression of genes related to xenobiotic detoxification and antioxidation, including cytochrome P450s and glutathione-S-transferases. researchgate.net In some plant species, detoxification of atrazine involves processes like hydroxylation, dealkylation, and conjugation with molecules like glutathione, which is facilitated by enzymes such as glutathione-S-transferases. tandfonline.com The overexpression of certain genes, like those for glycosyltransferases, has been shown to confer tolerance to some herbicides in transgenic rice plants. tandfonline.com

The impact of atrazine on plant growth is evident in studies on Allium cepa (onion), where exposure resulted in a dose-dependent retardation of root growth. nih.gov A significant reduction in both the number and length of roots was observed, along with a decrease in the mitotic index, which is a measure of cell division. nih.gov

Cytogenetic Studies in Botanical Systems

The genotoxic potential of atrazine, its ability to damage the genetic material of cells, has been investigated in various botanical systems. nih.gov These studies are crucial for understanding the full scope of its environmental impact, as genetic damage can have long-lasting consequences for plant populations.

In the Allium cepa test, a widely used method for assessing the genotoxicity of substances, atrazine has been shown to be clastogenic, meaning it can cause breaks in chromosomes. nih.govhu.edu.jo Research has demonstrated that atrazine can induce a variety of chromosomal aberrations in the root meristem cells of Allium cepa. nih.gov These abnormalities include scattering of chromosomes, stickiness, and unorientation during cell division. hu.edu.jo The frequency of these aberrations tends to increase with higher concentrations of the herbicide. hu.edu.jo

Furthermore, atrazine treatment has been observed to significantly reduce the mitotic index in Allium cepa root tips, indicating an inhibition of cell division. nih.gov The genotoxic effects of atrazine are thought to be linked to the induction of oxidative stress, where the excessive production of reactive oxygen species (ROS) damages DNA. nih.gov The presence of atrazine in the environment, particularly in water sources, raises concerns about its potential to adversely affect the genetic integrity of crop plants and other non-target vegetation. hu.edu.jo

Botanical SystemObserved EffectsReference
Allium cepa (Onion)Chromosomal aberrations (scattering, stickiness, unorientation), reduced mitotic index, root growth inhibition. nih.govhu.edu.jo
Fagopyrum esculentum (Buckwheat)Induction of various chromosomal abnormalities in root meristem cells. hu.edu.jo
Human lymphocytes (in vitro)Chromosome damage, particularly when combined with other herbicides like linuron. nih.gov

Effects on Non-Target Aquatic Fauna

Atrazine is a significant pollutant in aquatic ecosystems, where it can have detrimental effects on a wide range of non-target animal species. researchgate.netnih.gov Its persistence in soil and ability to leach into groundwater contribute to its widespread presence in aquatic environments, leading to the destruction of aquatic flora and fauna. researchgate.net

Histopathological Changes in Aquatic Organisms

Exposure to atrazine can cause significant tissue damage in various aquatic organisms, particularly fish. Histopathological studies, which examine changes in tissues, have revealed a range of abnormalities in response to atrazine.

In fish, the gills are a primary site of atrazine-induced damage. Observed changes include epithelial hyperplasia (an increase in the number of cells), epithelial lifting, collapsed and curled secondary lamellae, and lamellar fusion. scirp.orgresearchgate.net Desquamation (shedding of the outermost layer of cells) and necrosis (cell death) are also common alterations in the gills. scirp.org

The liver is another organ that is highly susceptible to atrazine toxicity. scirp.org Histopathological changes in the liver of fish exposed to atrazine include cloudy swelling of hepatocytes, karyolysis (dissolution of the cell nucleus), karyohexis (fragmentation of the nucleus), and dilation of sinusoids. scirp.org Other reported liver damage includes steatosis (fatty liver), leukocyte infiltration, and vascular congestion. ufu.brresearchgate.net These histological alterations can impair the physiological functions of the affected organs, ultimately leading to the death of the fish. scirp.org

OrganismOrganHistopathological ChangesReference
Ctenopharyngodon idella (Grass Carp)GillsEpithelial hyperplasia, epithelial lifting, collapsed and curling of secondary lamellae, lamellar fusion, desquamation, necrosis. scirp.org
Ctenopharyngodon idella (Grass Carp)LiverCloudy swelling of hepatocytes, karyolysis, karyohexis, dilation of sinusoids. scirp.org
Rutilus frisii kutum (Caspian Kutum)GillsHyperplasia and thickening of filaments, separation of pavement cells, swelling of epithelial cells. researchgate.net
Astyanax altiparanaeLiverIncreased vascular congestion, leukocyte infiltration, increased percentage of sinusoid capillaries. researchgate.net
Clarias gariepinus (African Catfish)LiverNecrosis, hepatocyte vacuolation, nuclear degeneration, hepatocytes degeneration, sinusoids dilatation. uliege.be

Cellular and Molecular Mechanisms of Effect (e.g., Apoptosis Induction)

Atrazine can induce cellular and molecular changes in aquatic organisms, with apoptosis, or programmed cell death, being a significant mechanism of its toxicity. nih.gov

Studies on fish cell lines have shown that atrazine can trigger a series of morphological changes characteristic of apoptosis. nih.gov These include condensation of the nucleus, margination of chromatin, and the formation of apoptotic bodies. nih.gov DNA fragmentation, a hallmark of apoptosis, has also been detected in atrazine-treated cells. nih.gov The induction of apoptosis by atrazine has been found to be dose- and time-dependent. nih.gov

Advanced Analytical Methodologies for Atrazine and Metabolite Detection

Sample Preparation and Extraction Techniques

The initial and most critical stage in the analysis of atrazine (B1667683) is the extraction and purification of the analyte from the sample matrix. This step aims to isolate the target compounds, remove interfering substances, and concentrate the analytes to a level suitable for instrumental detection.

Liquid-liquid extraction (LLE) is a conventional technique used for isolating atrazine from aqueous samples. The optimization of LLE is crucial for maximizing recovery. Key parameters for optimization include the choice of an appropriate organic solvent, adjustment of the sample's pH, and the use of a salting-out effect. For instance, in the analysis of river water, LLE with dichloromethane (B109758) has been effectively used. nih.gov The process involves collecting the pesticide-containing dichloromethane fraction, evaporating it to dryness, and redissolving the residue in a solvent like ethyl acetate (B1210297) for subsequent analysis. nih.gov

To enhance the recovery of more hydrophilic analytes from aqueous matrices, several strategies can be employed. The addition of simple salts, such as sodium sulfate, to the aqueous sample can increase the partition coefficient of the target compounds, effectively driving them into the organic phase. elementlabsolutions.com For ionizable species, adjusting the sample pH to suppress ionization and form a neutral complex can significantly improve extraction efficiency into the organic solvent. elementlabsolutions.com The optimal ratio of organic solvent to the aqueous sample is also a critical factor, with a higher ratio generally leading to better recovery, depending on the analyte's partition coefficient. elementlabsolutions.com

Solid Phase Extraction (SPE) has become a preferred method for the sample preparation of atrazine due to its efficiency, lower solvent consumption compared to LLE, and ability to provide a cleaner extract. akademisains.gov.myresearchgate.net The technique relies on the partitioning of atrazine from a liquid sample onto a solid sorbent, followed by elution with a small volume of an organic solvent. columnex.com

Commonly used sorbents for atrazine extraction include reversed-phase silica-based materials like octadecyl (C18) and polymeric sorbents. researchgate.netbridgewater.edu For example, a C18 SPE column can be conditioned and used to extract atrazine from water samples, which is then eluted with a mixture of ethyl acetate and ethanol. bridgewater.edu In some methods, combined solid-phase columns, such as one consisting of C-18 silica-bonded phase and phenyl silica-bonded phase, have been used, permitting detection limits in the parts-per-trillion range when coupled with GC-MS analysis. cdc.gov Novel sorbents, including nanoporous carbon derived from melamine-based polybenzoxazine, have also been developed and show high efficiency and reusability for atrazine enrichment from water samples. researchgate.net

Solid Phase Microextraction (SPME) is a solvent-free microextraction technique that integrates sampling, extraction, and concentration into a single step. mdpi.com A fused-silica fiber coated with a suitable stationary phase is exposed to the sample, and the analytes partition into the coating. mdpi.com The fiber is then transferred directly to the injection port of a gas chromatograph for thermal desorption and analysis. nih.govnih.gov SPME has been applied for the determination of atrazine in water and soil samples, offering a rapid and simple alternative to conventional methods. nih.govnih.govresearchgate.net For instance, a method for soil analysis involved ultrasonic extraction with methanol (B129727), followed by SPME preconcentration of the diluted extract before GC analysis. nih.gov

Table 1: Examples of Solid Phase Extraction (SPE) Methods for Atrazine Analysis

Matrix Sorbent Elution Solvent Recovery (%) Reference
Water C18 Ethyl Acetate / Ethanol (3:1) Not Reported bridgewater.edu
Water Envi-carb Not Specified 99 ± 4.9 researchgate.net
Water C18-functionalized magnetic silica (B1680970) nanoparticles (MSPE) Ethyl Acetate Not Reported mdpi.com
Water Nanoporous carbon (NPC-PBZ-m) Not Specified 98–117 researchgate.net
Tomatoes Ionic liquid modified polymer (Dispersive SPE) Dichloromethane 72.0–95.1 tandfonline.com

Immuno-affinity chromatography (IAC) is a highly selective sample preparation technique that utilizes the specific binding between an antibody and its target antigen (in this case, atrazine or a related compound). acs.org This method offers excellent sample cleanup by selectively isolating the target analytes from complex matrices, thereby reducing matrix effects and improving the accuracy of subsequent quantification. tandfonline.com

In this technique, antibodies specific to the target analyte are immobilized on a solid support within a column. acs.org When the sample extract is passed through the column, the target analyte binds to the antibodies, while interfering compounds are washed away. columnex.com The purified analyte is then eluted from the column by changing the pH or ionic strength of the elution buffer. nih.govacs.org This approach is particularly advantageous for achieving very low detection limits (parts per trillion) and can be coupled with various analytical instruments like HPLC or GC-MS for final quantification. nih.govacs.org For example, an immunoaffinity filter has been used for water sample cleanup, followed by desorption and analysis by GC-NPD, achieving a detection limit of 1.5 ng/L with recoveries between 88-96%. nih.gov

Solid Phase Extraction (SPE) and Microextraction (SPME) Applications

Chromatographic and Spectroscopic Quantification Methods

Following sample preparation, instrumental analysis is performed to separate, identify, and quantify atrazine and its metabolites. Gas chromatography and high-performance liquid chromatography are the most widely employed techniques.

Gas chromatography is a robust and widely used technique for the analysis of thermally stable compounds like atrazine. longdom.org Separation is typically achieved using capillary columns, such as the DB-35ms. longdom.org Several selective detectors can be coupled with GC for the sensitive detection of atrazine.

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds, making it well-suited for the detection of chlorine-containing atrazine. akademisains.gov.mycdc.gov GC-ECD methods can achieve very low detection limits, often in the nanogram-per-liter range. nih.govcdc.gov It is a recommended technique for determining halogen-containing herbicides in water samples. akademisains.gov.my

Nitrogen-Phosphorus Detector (NPD): The NPD is highly selective for compounds containing nitrogen or phosphorus, making it an excellent choice for analyzing triazine herbicides like atrazine. cdc.gov It offers high sensitivity and is less susceptible to interference from non-nitrogenous compounds. nih.gov EPA Method 507 utilizes GC-NPD for atrazine analysis. cdc.gov

Mass Spectrometry (MS): Coupling GC with a mass spectrometer provides the highest degree of certainty in identification and quantification. cdc.gov MS detectors can be operated in full-scan mode for compound identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity in quantitative analysis. researchgate.net GC-MS is considered a confirmatory method and is specified in EPA Methods 508.1 and 525.2 for atrazine analysis. cdc.gov

Table 2: Gas Chromatography (GC) Methods for Atrazine Quantification

Detector Column Type Sample Detection Limit Percent Recovery Reference
NPD Not Specified 1.5 ng/L 88–96% nih.gov
ECD, NPD, MS Not Specified 2 ng/L 85–110% nih.gov
NPD Not Specified 0.4 ng/L 67–100% nih.gov
ECD DB-35 ms 0.001 µg/L (LOD) 82.2–97.8% longdom.org
MS HP Ultra-2 Not Reported Not Reported researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique particularly suited for the analysis of polar, less volatile, or thermally labile metabolites of atrazine that may be difficult to analyze by GC without derivatization. researchgate.net

HPLC methods for atrazine typically employ reversed-phase columns, such as C18 or octadecylsilane (B103800) (ODS), for separation. bridgewater.educdc.gov The mobile phase usually consists of a mixture of an organic solvent (like methanol or acetonitrile) and water or an aqueous buffer, often run in a gradient elution mode to optimize separation. cdc.govsemanticscholar.org For example, a mobile phase of methanol and water (60:40, v/v) has been used with a C18 column for atrazine analysis in bivalves. researchgate.net Another method for soil samples used a mobile phase of methanol, phosphate (B84403) buffer, and acetonitrile (B52724) (55:30:15, v/v/v). semanticscholar.org

Detection in HPLC is commonly performed using an ultraviolet (UV) detector, with the wavelength set to an absorbance maximum for atrazine, such as 222 nm or 230 nm. bridgewater.eduresearchgate.net For higher sensitivity and selectivity, especially in complex matrices, HPLC can be coupled with tandem mass spectrometry (HPLC-MS/MS). nih.govnih.gov This powerful combination, such as a two-dimensional HPLC system with MS/MS detection, allows for the measurement of atrazine and a wide range of its metabolites in biological samples like urine with very low limits of detection (0.1–0.5 μg/L after SPE). nih.govnih.gov

Table 3: High-Performance Liquid Chromatography (HPLC) Methods for Atrazine Analysis

Column Type Mobile Phase Detector Limit of Detection (LOD) Reference
ODS-2 (5 µ, 50x4.6 mm) Methanol/Water Gradient UV (222 nm) Not Reported bridgewater.edu
C18 Methanol/Water (60:40, v/v) UV (230 nm) Not Reported researchgate.net
C18 PAH Agilent-Eclipse CH₃OH/Phosphate Buffer/CH₃CN (55:30:15) UV (260 nm) Not Reported semanticscholar.org
Strong Cation Exchange & Reversed Phase (2D-HPLC) Not Specified MS/MS 0.1–0.5 µg/L (in urine, with SPE) nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a predominant and powerful technique for the trace analysis of atrazine and its metabolites, including Atrazine-2-ethoxy, in complex matrices like water and soil. researchgate.netmdpi.comjelsciences.com This method offers high sensitivity and selectivity, allowing for the detection and quantification of these compounds at very low concentrations, often at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level. edpsciences.org

The process typically involves a liquid chromatography system that separates the target analytes from other compounds in the sample. The separated compounds are then introduced into a mass spectrometer. ekb.eg The mass spectrometer ionizes the molecules and then separates the ions based on their mass-to-charge ratio. In a tandem mass spectrometry (MS/MS) setup, a specific precursor ion for the analyte of interest is selected, fragmented, and then a specific product ion is monitored for quantification. uclm.es This two-stage mass analysis significantly enhances the selectivity and reduces matrix interference, which is crucial for complex environmental samples.

Direct aqueous injection is a common approach for water sample analysis, simplifying the workflow by eliminating the need for extensive sample pre-treatment. nih.gov For soil and other solid samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is often employed to efficiently extract the analytes before LC-MS/MS analysis. mdpi.com

Research has demonstrated the successful application of LC-MS/MS for the simultaneous determination of atrazine and its various degradation products, such as deethylatrazine (B13485) (DEA), deisopropylatrazine (B29266) (DIA), and hydroxyatrazine (HA), in environmental samples. mdpi.com The method's performance is characterized by key parameters that are determined during method validation.

Table 1: Typical Performance Parameters for LC-MS/MS Analysis of Atrazine Metabolites

Parameter Typical Value/Range Description
Limit of Detection (LOD) 0.01 - 0.5 ng/mL The lowest concentration of an analyte that can be reliably detected. researchgate.net
Limit of Quantification (LOQ) 0.05 - 1.7 ng/mL The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. researchgate.net
Linear Range 0.1 - 10.0 µg/kg The concentration range over which the instrument response is proportional to the analyte concentration. mdpi.com
Recovery 70% - 120% The percentage of the true amount of an analyte that is detected by the analytical method. mdpi.comipbeja.pt

| Relative Standard Deviation (RSD) | < 20% | A measure of the precision or repeatability of the analytical method. mdpi.comipbeja.pt |

This table presents a generalized summary of performance parameters reported in various studies. Actual values can vary depending on the specific method, matrix, and instrumentation.

Immunochemical Detection Techniques (e.g., ELISA)

Immunochemical methods, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid, cost-effective, and high-throughput screening approach for detecting atrazine and its metabolites. ekb.egnih.gov These techniques are based on the highly specific binding reaction between an antibody and its target antigen (in this case, atrazine or its metabolites). nih.gov

In a typical competitive ELISA for atrazine, microtiter plates are coated with antibodies specific to atrazine. nemi.gov When a sample containing atrazine is added, along with a known amount of enzyme-labeled atrazine, the atrazine from the sample and the enzyme-labeled atrazine compete for the limited number of antibody binding sites. nemi.gov The amount of bound enzyme is inversely proportional to the concentration of atrazine in the sample. abas.org After a washing step, a substrate is added that produces a colored product in the presence of the enzyme, and the color intensity is measured using a spectrophotometer. nemi.gov

A key consideration for immunoassays is the potential for cross-reactivity, where compounds with similar chemical structures to the target analyte can also bind to the antibody. epa.gov Atrazine ELISA kits can exhibit cross-reactivity with metabolites like deethylatrazine (DEA), deisopropylatrazine (DIA), and other triazine herbicides. nemi.govwisc.edu While this can lead to an overestimation of the parent atrazine concentration, it can also be advantageous for screening purposes, as a single test can indicate the presence of a group of related compounds. wisc.eduiastate.edu

Table 2: Cross-Reactivity of a Commercial Atrazine ELISA Kit

Compound Cross-Reactivity (%)
Atrazine 100
Propazine 85
Prometryn 45
Ametryn 40
Deethylatrazine (DEA) 8
Simazine 6
Hydroxyatrazine < 0.1
Deisopropylatrazine (DIA) < 0.1

| Diaminoatrazine | < 0.1 |

Data sourced from a representative commercial ELISA kit manufacturer. Cross-reactivity is calculated as (Atrazine Concentration at 50% Inhibition / Cross-Reactant Concentration at 50% Inhibition) x 100. Values can vary between different kits and manufacturers. nemi.govnemi.govwisc.edu

Immunoassays are particularly useful for on-site testing and for screening a large number of samples quickly. tandfonline.com Positive results from ELISA are often confirmed using a more definitive method like LC-MS/MS. epa.gov

Emerging Analytical Approaches (e.g., Electron Paramagnetic Resonance for Reactive Species)

While LC-MS/MS and ELISA are well-established methods, research continues into new and emerging analytical approaches for the detection of pesticides and their transformation products. These methods aim to provide greater sensitivity, specificity, or information about the degradation processes.

One such advanced technique is Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR). EPR is a powerful method for detecting and identifying transient species with unpaired electrons, such as free radicals. doaj.orgmdpi.com In the context of atrazine analysis, EPR is not used to detect this compound directly, but rather to study the reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻) that are responsible for its degradation in advanced oxidation processes (AOPs). doaj.orgnih.govnih.gov By identifying the specific radicals involved, researchers can better understand and optimize the degradation pathways of atrazine in water treatment systems. mdpi.comresearchgate.net

Other emerging techniques for pesticide analysis include:

Immunosensors: These devices combine the specificity of immunochemical reactions with a signal transducer to provide a rapid and often portable analytical tool. nih.gov

High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry provide highly accurate mass measurements, which aids in the identification of unknown metabolites and transformation products without the need for reference standards.

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a vibrational spectroscopy technique that can provide highly sensitive and specific detection of analytes adsorbed onto nanostructured metal surfaces. nih.gov

These emerging methods hold promise for future applications in environmental monitoring, offering new capabilities for understanding the fate and transformation of compounds like this compound in the environment.

Method Validation and Quality Assurance in Environmental Monitoring

Method validation is a critical requirement for any analytical laboratory to ensure that a chosen method is fit for its intended purpose. demarcheiso17025.comeurachem.org It provides objective evidence that the method is reliable and produces accurate, reproducible results. demarcheiso17025.comtaylorfrancis.com For environmental monitoring of atrazine and its metabolites, method validation is essential for generating data that is legally defensible and can be used for regulatory compliance and risk assessment. demarcheiso17025.comeuropa.eu

The validation process involves evaluating several key performance characteristics of the analytical method. demarcheiso17025.com These parameters demonstrate the method's capabilities and limitations.

Table 3: Key Parameters for Analytical Method Validation

Parameter Description
Specificity/Selectivity The ability of the method to distinguish and quantify the analyte in the presence of other components in the sample matrix. uclm.es
Linearity The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. mdpi.com
Accuracy/Trueness The closeness of the measured value to the true or accepted reference value, often assessed through recovery studies using spiked samples. ipbeja.pt
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as repeatability (within-laboratory) and reproducibility (between-laboratory). nih.gov
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use.

| Uncertainty | A parameter associated with the result of a measurement that characterizes the dispersion of the values that could reasonably be attributed to the measurand. nih.gov |

Source: Adapted from international guidelines such as those from the International Council for Harmonisation (ICH) and the European Union (SANTE). ipbeja.ptdemarcheiso17025.comeuropa.eu

Quality Assurance (QA) and Quality Control (QC) are overarching systems implemented to ensure that analytical results meet a defined standard of quality. taylorfrancis.comosti.gov QA encompasses all planned and systematic actions necessary to provide adequate confidence that a product or service will satisfy given requirements for quality. epa.gov QC refers to the operational techniques and activities used to fulfill requirements for quality, such as the routine analysis of blanks, spiked samples, and certified reference materials to monitor the performance of the analytical method. demarcheiso17025.comnih.gov Adherence to standards like ISO/IEC 17025, which specifies the general requirements for the competence of testing and calibration laboratories, is a cornerstone of a robust QA/QC program. demarcheiso17025.com

Table of Mentioned Compounds

Compound Name
Atrazine
This compound
Deethylatrazine (DEA)
Deisopropylatrazine (DIA)
Hydroxyatrazine (HA)
Diaminoatrazine
Propazine
Prometryn
Ametryn

Remediation Technologies for Atrazine Contamination

Chemical Remediation Approaches

Chemical oxidation treatments are considered among the most efficient methods for degrading atrazine (B1667683). scielo.br These processes typically involve the generation of highly reactive chemical species, such as hydroxyl radicals (•OH), which can break down the stable triazine ring structure of atrazine. mdpi.comresearchgate.net

Advanced Oxidation Processes (AOPs) are a class of chemical treatments that rely on the generation of powerful oxidizing agents, primarily the hydroxyl radical. scielo.brmdpi.com These radicals can non-selectively attack and mineralize persistent organic pollutants like atrazine. researchgate.net

Fenton and Photo-Fenton: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to produce hydroxyl radicals. mdpi.comresearchgate.net This method has proven effective for atrazine degradation. For example, a modified Fenton system was able to remove around 90% of atrazine at a pH between 5.0 and 7.5. gnest.org Fenton-like systems, which might use other iron forms or catalysts, have also shown high efficiency. One such system, using a catalyst with H₂O₂ and Fe³⁺ under xenon lamp irradiation, achieved complete degradation of 18 mg/L of atrazine within 60 minutes. mdpi.com Adding functionalized multi-walled carbon nanotubes to a Fenton system resulted in a 90% degradation rate within 30 minutes. mdpi.com

Ozonation: This process uses ozone (O₃) as a strong oxidant. However, atrazine is known to be relatively resistant to direct degradation by ozone alone. scielo.br Studies have shown that at a neutral pH, ozonation might only degrade about 20% of the initial atrazine concentration. scielo.br The effectiveness of ozonation is often enhanced when it leads to the production of hydroxyl radicals, which are more reactive with atrazine. scielo.br

Photocatalysis: This AOP utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which, when activated by UV light, generates hydroxyl radicals. scielo.brmdpi.com Photocatalysis has emerged as a promising alternative for removing pesticides from contaminated water. scielo.br Research has demonstrated high degradation rates, with one study reporting 95% atrazine degradation in 120 minutes using TiO₂ photocatalysis under UV light. mdpi.com

AOP MethodCatalyst/ReagentsConditionsAtrazine Degradation EfficiencyReference
Photo-Fenton-likeTa(O)N, H₂O₂, Fe³⁺60 min irradiation (500 W xenon lamp)100% (for 18 mg/L initial concentration) mdpi.com
Fenton-likeFunctionalized MWCNTs, Fenton reagents30 min90% mdpi.com
PhotocatalysisTiO₂120 min UV light95% mdpi.com
OzonationO₃Neutral pH~20% scielo.br

Electrochemical degradation is an environmentally friendly AOP that uses an electric current to drive oxidation and reduction reactions, leading to the breakdown of pollutants. researchgate.net Techniques such as anodic oxidation (AO), electro-Fenton (EF), and photoelectro-Fenton (PEF) have been successfully applied to atrazine degradation, often using a boron-doped diamond (BDD) anode. researchgate.netacs.org

In these systems, hydroxyl radicals are the primary oxidants. researchgate.netacs.org They can be formed on the anode surface or in the bulk solution through the Fenton reaction. researchgate.net Studies show that atrazine's decay typically follows a pseudo-first-order reaction. researchgate.netacs.org The degradation is often more rapid when hydroxyl radicals are generated in the bulk solution, as in EF and PEF processes. researchgate.net

Research has demonstrated the high efficiency of these methods. Under optimal conditions (input current of 30mA, initial pH of 4, and temperature of 20°C), three-dimension-electrode electrochemical oxidation using a platinum electrode achieved a degradation efficiency of over 99%. scientific.net In another study using a BDD anode, atrazine was completely degraded to cyanuric acid after four hours of electrolysis at 60°C. peacta.org The process can also involve other reactive species, such as free chlorine, when chloride is present in the water. rsc.org

Electrochemical MethodElectrode/SystemConditionsAtrazine Degradation EfficiencyReference
Three-Dimension-Electrode Electrochemical OxidationPlatinum electrode, activated carbonCurrent: 30mA, pH: 4, Temp: 20°C>99% scientific.net
Anodic OxidationPlatinum anode60°C, acidic media93.3% conversion to cyanuric acid peacta.org
UV-EC/Cl₂RuO₂/IrO₂–Ti anodeInitial Atrazine: 20 μM~90% in 180 min rsc.org
Electro-Fenton (EF) / Photoelectro-Fenton (PEF)Boron-Doped Diamond (BDD) anodepH 3.0Rapid degradation following pseudo-first-order kinetics researchgate.netacs.org

Advanced Oxidation Processes (AOPs): Fenton, Ozonation, Photocatalysis

Biological Remediation Approaches

Bioremediation is considered an eco-friendly, efficient, and low-cost method for removing atrazine from contaminated sites. frontiersin.org It utilizes the metabolic capabilities of microorganisms to degrade the herbicide. mdpi.com This can be achieved by either introducing specialized microorganisms (bioaugmentation) or stimulating the activity of the existing indigenous microbial populations (biostimulation). helsinki.fi

Microbial bioremediation leverages bacteria and fungi that can use atrazine as a source of carbon or nitrogen, breaking it down in the process. nih.govtandfonline.comresearchgate.net

Bioaugmentation involves inoculating contaminated soil or water with specific microbial strains known for their ability to degrade atrazine efficiently. frontiersin.orghelsinki.fi Successful bioaugmentation depends on the survival and metabolic activity of the introduced strains in the new environment. frontiersin.org Numerous atrazine-degrading bacteria have been isolated, with genera such as Pseudomonas, Arthrobacter, Paenarthrobacter, and Bacillus being prominent. frontiersin.orgnih.govresearchgate.net

Research has shown significant success with this approach.

Inoculation of atrazine-contaminated soil with Paenarthrobacter sp. strain AT-5 resulted in the removal of 95.9% of the atrazine within 7 days. frontiersin.org

Pseudomonas sp. strain ADP, a well-studied atrazine degrader, removed 99% of atrazine from soil within 8 days when applied at a concentration of 9 x 10⁷ CFU/g. nih.gov

A study using a bacterial-fungal consortium (Pseudomonas aeruginosa, Bacillus subtilis, and Aspergillus niger) achieved 99% atrazine biodegradation. bioline.org.br

Biostimulation aims to enhance the degradation capabilities of the microorganisms already present in a contaminated environment. helsinki.fi This is typically done by adding nutrients, carbon sources, or other amendments that can stimulate microbial growth and metabolic activity. bioline.org.brresearchgate.net

This strategy has also proven highly effective.

In one study, biostimulation of atrazine-contaminated soil with poultry droppings led to 100% removal of the herbicide. bioline.org.br

The addition of molasses as a carbon source resulted in 95% atrazine removal within 21 days. nih.gov

Combining biostimulation with bioaugmentation can be even more effective. A treatment combining a bacterial-fungal consortium with poultry droppings resulted in 100% atrazine biodegradation and reduced the herbicide's half-life from 26.7 days (natural attenuation) to just 2.5 days. bioline.org.br

Another combined chemical-biological approach used emulsified soybean oil as a carbon source along with zerovalent iron (Fe(0)) and ferrous sulfate, achieving 80-85% destruction efficiency in soil. nih.govunl.edu

Bioremediation StrategyAgent/AmendmentTimeAtrazine Degradation EfficiencyReference
BioaugmentationPaenarthrobacter sp. AT-57 days95.9% frontiersin.org
BioaugmentationPseudomonas sp. ADP8 days99% nih.gov
BioaugmentationBacterial-fungal consortium30 days99% bioline.org.br
BiostimulationPoultry droppings30 days100% bioline.org.br
BiostimulationMolasses21 days95% nih.gov
Combined Bioaugmentation & BiostimulationBacterial-fungal consortium + Poultry droppings30 days100% bioline.org.br
Combined Chemical & BiologicalFe(0) + FeSO₄ + Emulsified Soybean Oil-80-85% nih.govunl.edu

Microbial Bioremediation Strategies

Application of Genetically Modified Microorganisms

The development of genetic engineering has opened new avenues for bioremediation by creating genetically modified microorganisms (GMMs) with enhanced capabilities to degrade persistent pollutants like atrazine. ijcrar.com These GMMs are often engineered to overproduce specific degradative enzymes, manipulating metabolic pathways to accelerate the breakdown of toxic compounds. ijcrar.com

A primary focus of this research has been the atrazine degradation pathway found in Pseudomonas sp. strain ADP. This pathway involves a series of genes, notably atzA, atzB, and atzC, which encode enzymes that sequentially degrade atrazine to cyanuric acid. nih.govulisboa.ptgoogle.com The gene atzA is particularly crucial as it codes for atrazine chlorohydrolase, the enzyme that initiates the detoxification process by dechlorinating atrazine to form hydroxyatrazine. nih.gov

Researchers have successfully transferred these genes into more easily manageable bacteria. For instance, a genetically engineered Escherichia coli strain expressing the atrazine chlorohydrolase enzyme demonstrated success in remediating atrazine-contaminated soil in field-scale studies. nih.gov In one study, chemically killed GMMs that overproduced this enzyme were added to a field site, resulting in a 52% decrease in atrazine concentrations after eight weeks, compared to no significant degradation in control plots. This approach mitigates some of the regulatory concerns associated with releasing live GMMs into the environment.

The ultimate goal of using GMMs is often to facilitate gene bioaugmentation, where the engineered microbes transfer their degradative genes to the indigenous microbial populations, thereby establishing a self-sustaining remediation system.

Table 1: Research Findings on Genetically Modified Microorganisms for Atrazine Degradation

Microorganism Genetic Modification Key Enzyme/Gene Finding Reference
Escherichia coli Engineered to express atrazine chlorohydrolase Atrazine chlorohydrolase (atzA) In field studies, chemically killed GMMs led to a 52% reduction in atrazine concentration in 8 weeks.
Pseudomonas putida Engineered to express triazophos (B1682461) hydrolase Triazophos hydrolase (tpd) Developed for degrading organophosphorus pesticides and other aromatic hydrocarbons. nih.gov

Phytoremediation Technologies

Phytoremediation is an environmental cleanup technology that utilizes plants to remove, degrade, or contain contaminants in soil and water. umn.eduawsjournal.org It is regarded as a cost-effective and aesthetically pleasing in-situ alternative to conventional remediation methods, which often require soil excavation and transport. umn.eduawsjournal.org For herbicides like atrazine, a key challenge is selecting plant species that can tolerate and metabolize the contaminant. umn.edu

Plants employ several mechanisms for phytoremediation. They can absorb atrazine from the soil and water, subsequently breaking it down into less toxic metabolites within their tissues through a process called phytodegradation. umn.eduepa.gov Hybrid poplar trees, for example, have been shown to take up atrazine and metabolize it into hydrolyzed and dealkylated products within their roots, stems, and leaves. epa.gov

The rhizosphere—the soil region immediately surrounding plant roots—is a critical zone for atrazine degradation. ijiset.com Plants release exudates that stimulate microbial activity, and this enhanced microbial community can significantly accelerate the breakdown of contaminants. iastate.edu Studies have observed improved degradation of atrazine in soils planted with Kochia scoparia, indicating that interactions between the plant and rhizosphere microorganisms amplify the remediation process. ijiset.com

Furthermore, transgenic plants have been developed to boost remediation efficiency. nih.gov By inserting bacterial genes like atzA into plants such as tall fescue, perennial ryegrass, and alfalfa, researchers have created plants with an enhanced ability to degrade atrazine directly. nih.gov

Table 2: Plant Species Studied for Atrazine Phytoremediation

Plant Species Common Name Environment Key Research Finding Reference(s)
Lolium multiflorum Ryegrass Soil & Water Demonstrated a 20% higher atrazine removal capacity than natural attenuation. nih.govnih.gov
Zea mays Maize / Corn Soil Effectively accumulates atrazine; residues were reduced at a faster rate in planted soil versus unplanted soil. nih.govresearchgate.net
Kochia scoparia Kochia Soil Showed significant potential for phytostimulating atrazine degradation in the rhizosphere. awsjournal.orgijiset.comiastate.edu
Populus deltoides × nigra Hybrid Poplar Soil & Water Proven to take up atrazine and metabolize it into less toxic compounds. umn.eduepa.govcluin.org

Physicochemical Adsorption Processes (e.g., Activated Carbon, Biochar)

Adsorption is a widely used physicochemical process for removing atrazine from water due to its simplicity, cost-effectiveness, and high efficiency. frontiersin.org The process involves the binding of atrazine molecules to the surface of an adsorbent material. The selection of an appropriate adsorbent is critical for achieving complete removal. frontiersin.orgfrontiersin.org

Activated Carbon (AC) is a conventional and highly effective adsorbent renowned for its vast surface area and porous structure. nih.govfrontiersin.org It can be produced from various carbonaceous materials like wood, coal, and coconut shells. frontiersin.org The high porosity of AC makes it an efficient adsorbent for a wide range of environmental contaminants, including atrazine. frontiersin.org Research has shown that AC has a very high adsorption capacity for atrazine, with reported values ranging from 13.95 to 712.10 mg/g. frontiersin.orgresearchgate.net

Biochar (BC) is a carbon-rich material produced from the pyrolysis of biomass, such as agricultural waste or wood byproducts. iwaponline.com It has gained significant attention as a low-cost alternative to activated carbon. iwaponline.com The adsorption capacity of biochar for atrazine can vary widely (4.55–409.84 mg/g) and is highly dependent on the feedstock and pyrolysis conditions. frontiersin.orgresearchgate.net Generally, higher pyrolysis temperatures result in biochar with a larger surface area, which enhances adsorption. frontiersin.org The performance of biochar can be significantly improved through modification processes, such as chemical activation or impregnation with metal oxides. nih.govresearchgate.net For example, Fe-Mn-modified biochar was found to have an atrazine adsorption capacity 4.3 times higher than its unmodified counterpart. mdpi.com

The mechanisms governing atrazine adsorption onto these carbonaceous materials are complex and can include hydrogen bonding, π-π electron donor-acceptor interactions, hydrophobic interactions, and pore filling. frontiersin.orgresearchgate.netmdpi.com

Table 3: Comparison of Carbonaceous Adsorbents for Atrazine Removal

Adsorbent Source Material / Modification Specific Surface Area (m²/g) Max. Adsorption Capacity (mg/g) Reference(s)
Activated Carbon Commercial (Filtrasorb® 300) Not specified High efficiency reported dbc.wroc.pl
Activated Carbon General High 13.95 - 712.10 frontiersin.orgresearchgate.net
Activated Carbon Co/Zr@AC Composite Not specified 112.75 nih.gov
Biochar Pig Manure (Pyrolyzed at 700°C) Not specified 139.33 frontiersin.org
Biochar Corn Straw (Chemically Activated) 573 Not specified researchgate.net
Biochar Wood Byproduct (Pyrolyzed at 350°C) 1.467 1.053 scielo.br

Integrated and Hybrid Remediation Systems

Key examples of hybrid systems for atrazine remediation include:

Plant-Microbial Remediation: This approach leverages the natural synergy between plants and microorganisms. nih.govresearchgate.net The combination of Acorus calamus (sweet flag) and Pseudomonas strains, for instance, has been shown to significantly improve the removal of atrazine compared to using either the plant or the microorganisms alone. nih.gov

Electrokinetic-Assisted Phytoremediation (EKPR): This innovative technique applies a low-voltage electric field to the soil to increase the mobility and plant uptake of contaminants. Studies with maize demonstrated that this combined technology increased the accumulation of atrazine in plant tissues by 20–30% compared to phytoremediation alone. nih.gov

Adsorption-Membrane Filtration: This hybrid process combines ultrafiltration with adsorption onto activated carbon. dbc.wroc.pl In such a system, ultrafiltration can remove a substantial portion of the atrazine load, while the subsequent activated carbon stage "polishes" the water by adsorbing the remaining residual amounts, making it possible to reach levels permissible for drinking water. dbc.wroc.pl

Hybrid Membrane Photobioreactor (HMPBR): An innovative system using a microalgal-bacterial consortium on biofilm carriers within a membrane photobioreactor was evaluated for atrazine removal. The addition of the biofilm carriers in the hybrid system significantly improved atrazine removal efficiency to 95.39%, up from 84.36% in a standard membrane photobioreactor. researchgate.net These integrated approaches represent a promising direction for the effective and sustainable management of atrazine-contaminated sites. frontiersin.orgresearchgate.net

Table 4: Mentioned Chemical Compounds

Compound Name
Atrazine
Atrazine-2-ethoxy
Deisopropylatrazine (B29266)
Desethylatrazine
Hydroxyatrazine
Cyanuric acid
Carbon dioxide
Ammonia (B1221849)
Trisodium citrate
Arochlor
Metolachlor
Trifluralin
Nitrate
Iron

Advanced Research Perspectives and Methodological Innovations

Environmental Transport and Fate Modeling

Predicting the movement and persistence of contaminants like atrazine (B1667683) and its derivatives in the environment is crucial for risk assessment. Mathematical models are indispensable tools for simulating these complex processes. nih.gov

Multi-media fugacity models are powerful tools for estimating the environmental distribution of organic chemicals. nih.gov These models are based on the concept of fugacity, which can be understood as the 'escaping tendency' of a chemical from a particular phase (e.g., air, water, soil). setac.org By calculating fugacity, these models can predict how a chemical will partition between different environmental compartments at equilibrium or in a steady-state condition. setac.orgutoronto.ca

Fugacity models are structured in levels of increasing complexity. Level I and II models calculate equilibrium distribution, while Level III models incorporate advection and intermedia transport processes to simulate a steady-state, non-equilibrium condition. nih.govsetac.org For instance, the CHEMFRANCE model, a regional level III fugacity model, has been used to simulate the environmental fate of atrazine in France, providing valuable insights into its distribution. nih.gov Such models can be adapted to predict the behavior of derivatives like Atrazine-2-ethoxy by adjusting the input chemical properties. The core of these models is a mass balance equation that considers the chemical's properties, the characteristics of the environmental compartments, and the rates of transport and transformation. utoronto.ca

Table 1: Typical Environmental Compartments in a Multi-Media Fugacity Model This table is interactive. Users can sort and filter the data.

Compartment Description Key Processes Modeled
Air The atmospheric compartment, including gases and aerosols. Advection, deposition (wet and dry), degradation. nih.gov
Water Surface water bodies like lakes and rivers. Advection, volatilization, partitioning to sediment, degradation. cdc.gov
Soil The upper layer of the earth's surface. Infiltration, runoff, leaching, degradation, partitioning. nih.gov
Sediment The layer of solids at the bottom of a water body. Partitioning from water, burial, degradation.
Biota Living organisms, often subdivided into different trophic levels. Bioaccumulation, bioconcentration, metabolism. setac.org

| Vegetation | Plant life, which can intercept atmospheric deposition and absorb from soil. nih.gov | Uptake from soil and air, transformation. nih.gov |

Solute transport models are used to simulate the movement of contaminants through porous media, such as soil and aquifers. mdpi.com These models describe processes like advection (transport with the bulk flow of water), dispersion (spreading of the contaminant), sorption (attachment to soil particles), and degradation. mdpi.com A common approach is to use the advection-dispersion equation, often incorporating terms for sorption and decay. mdpi.com

Several numerical models are employed to analyze contaminant transport. For example, the combination of MODFLOW (for groundwater flow) and MT3DMS (for solute transport) has been used to investigate atrazine concentrations in aquifers. mdpi.com Such studies have shown that atrazine can persist in groundwater for decades after its use has been banned, with its slow decline influenced by hydrogeological factors. mdpi.com

The transport of s-triazine herbicides is complex. Research has shown that two distinct processes are often involved: a slow movement through the soil matrix, controlled by adsorption kinetics and degradation, and a more rapid movement through macropores, known as preferential flow. nih.gov Consequently, models that couple both physical (e.g., mobile-immobile models) and chemical (e.g., two-site sorption models) non-equilibrium processes have shown promise in accurately simulating atrazine transport. nih.govusda.gov

Table 2: Example Solute Transport Parameters for Atrazine in an Aquifer System This table is interactive. Users can sort and filter the data based on parameter values.

Parameter Symbol Description Example Value Range Unit
Sorption Constant Kd Represents the partitioning of the solute between the solid (soil) and liquid (water) phases. Varies by soil type m³/kg
First-Order Degradation Rate λ The rate at which the compound degrades. 3.47 × 10⁻¹⁰ (in aquifer) day⁻¹
Bulk Density ρb The mass of soil per unit volume. Varies by soil type kg/m ³
Longitudinal Dispersivity αL A measure of the spreading of the solute in the direction of flow. Varies by soil type m
Transverse Dispersivity αT A measure of the spreading of the solute perpendicular to the direction of flow. Varies by soil type m

Source: Data adapted from a study using MODFLOW and MT3DMS. mdpi.com

Structural Equation Modeling (SEM) is a multivariate statistical technique used to analyze complex relationships between observed and latent variables. r-project.orgresearchgate.net While direct applications to this compound are not documented, SEM offers a powerful framework for understanding the multifaceted nature of contaminant dynamics. In ecotoxicology, SEM can be used to test and estimate causal relationships in a theoretical model.

For contaminant transport, an SEM approach could be used to model how various environmental factors simultaneously influence the concentration and distribution of a compound like this compound. For example, a model could be constructed to determine the direct and indirect effects of:

Exogenous variables: Agricultural practices, precipitation rates, temperature.

Mediating variables: Soil organic matter content, microbial community structure, water flow velocity.

Endogenous variables: The measured concentrations of the parent compound and its transformation products in soil and water over time.

By using time-series data, continuous time structural equation models (ctsem) can be particularly useful, as they can handle varying time intervals between measurements, which is common in environmental monitoring. r-project.org This approach allows researchers to move beyond simple correlation and explore the underlying causal structure of contaminant fate and transport.

Solute Transport Modeling in Diverse Environmental Compartments

Omics Approaches in Ecotoxicological and Bioremediation Studies

"Omics" technologies, such as metagenomics, metatranscriptomics, and proteomics, provide a comprehensive view of the biological processes occurring at the molecular level. mdpi.com These approaches are increasingly applied in ecotoxicology and bioremediation to understand how organisms and microbial communities respond to and degrade contaminants like atrazine. publications.gc.caeuromarinenetwork.eu

Metagenomics involves the study of the collective genetic material recovered directly from environmental samples. nih.gov In the context of bioremediation, it is a powerful tool for identifying the microbial species present in a contaminated site and for discovering the genes responsible for degrading specific pollutants. researchgate.net

Studies on atrazine-contaminated soils have used metagenomics to profile the rhizospheric microbial communities that contribute to its degradation. nih.govresearchgate.net This research has identified several key bacterial genera, including Arthrobacter, Nocardioides, Bradyrhizobium, and Mycobacterium, as being widely distributed in soils where atrazine degradation occurs. researchgate.net Furthermore, metagenomic analysis has led to the discovery and characterization of the atz gene cluster (atzA, B, C, D, E, F), which encodes the enzymes for the complete mineralization of atrazine by certain bacteria, such as Pseudomonas sp. strain ADP. nih.govresearchgate.netbiorxiv.org The presence of these genes in an environment indicates a potential for natural attenuation of atrazine and its derivatives. researchgate.net

Table 3: Key Genes and Enzymes in the Atrazine Degradation Pathway This table is interactive. Users can sort and filter based on the gene or enzyme function.

Gene Enzyme Function in Atrazine Degradation Pathway
atzA Atrazine chlorohydrolase Catalyzes the hydrolysis of atrazine to hydroxyatrazine. biorxiv.org
atzB Hydroxyatrazine ethylaminohydrolase Hydrolyzes hydroxyatrazine to N-isopropylammelide. biorxiv.org
atzC N-isopropylammelide isopropylaminohydrolase Converts N-isopropylammelide to cyanuric acid. biorxiv.org
atzD Cyanuric acid amidohydrolase Opens the triazine ring by hydrolyzing cyanuric acid. nih.govresearchgate.net
atzE Biuret (B89757) hydrolase Involved in the further breakdown of ring-opened products. nih.govresearchgate.net
atzF Allophanate (B1242929) hydrolase Completes the mineralization to CO₂ and NH₃. nih.govresearchgate.net

Source: Adapted from studies on Pseudomonas sp. strain ADP. nih.govresearchgate.netbiorxiv.org

While metagenomics reveals the potential for degradation (the genes that are present), metatranscriptomics (the study of all RNA) and proteomics (the study of all proteins) reveal the functional activity of the microbial community. mdpi.com These methods show which genes are being actively expressed and which enzymes are being produced in response to a contaminant.

In ecotoxicology, multi-omics approaches that combine transcriptomics, proteomics, and metabolomics are becoming more common to gain a holistic understanding of a stressor's impact. mdpi.comnih.gov For example, integrated transcriptomic and metabolomic analyses have been used to elucidate the molecular mechanisms of atrazine's effects on cell lines, identifying key metabolic pathways that are disrupted. nih.gov

In bioremediation studies, metatranscriptomics can identify the specific microbes that are actively expressing degradation genes (like the atz genes) in a mixed community. Proteomics can then confirm the presence and abundance of the corresponding enzymes. This provides direct evidence of the biodegradation pathways that are operational in a given environment and can help optimize remediation strategies by identifying the key microbial players and rate-limiting steps in the degradation process. The combination of these omics layers provides a much more dynamic and functional picture of contaminant-microbe interactions than genomics alone. mdpi.comfrontiersin.org

Table 4: Application of Omics Technologies in Ecotoxicology This table is interactive. Users can sort and filter the data.

Omics Technology Analyte Key Application in Contaminant Studies
Metagenomics DNA Identifies microbial diversity and genetic potential for degradation. nih.govresearchgate.net
Metatranscriptomics RNA Characterizes gene expression to reveal active metabolic pathways. nih.gov
Proteomics Proteins Quantifies protein abundance to identify functional enzymes and stress responses. mdpi.com
Metabolomics Metabolites Profiles small molecules to reveal physiological state and identify biomarkers of exposure. nih.gov

| Multi-omics | Combination | Integrates data layers for a comprehensive, systems-level understanding of toxicological effects. mdpi.comfrontiersin.org |

Integrated Host-Microbiome Interaction Research

The intricate interplay between xenobiotics, the host organism, and its resident microbiome is a burgeoning field of toxicology and pharmacology. However, dedicated research into the specific interactions of this compound with the host microbiome is currently an underexplored frontier. While studies have extensively documented the microbial degradation of the parent compound, atrazine, in various environmental matrices, the consequential effects of its metabolites, such as this compound, on the gut microbiota of exposed organisms remain largely uninvestigated. researchgate.net

Future research should pivot towards understanding how this compound is metabolized by gut microbial communities and, in turn, how this metabolite influences the composition and function of the microbiome. It is plausible that, similar to atrazine, this compound could be utilized by certain microbial species as a source of nitrogen or carbon, potentially altering the microbial landscape. nih.gov This alteration could have significant implications for host health, as the gut microbiome is intrinsically linked to various physiological processes, including immune function and nutrient metabolism.

Investigative approaches would necessitate the use of advanced techniques such as metagenomic sequencing to identify microbial taxa capable of metabolizing this compound and transcriptomics to understand the functional responses of the microbiome upon exposure. Animal models, particularly gnotobiotic systems, could provide a controlled environment to dissect the specific roles of individual microbial species or consortia in the biotransformation of this compound. Such studies are critical to bridge the knowledge gap concerning the complete toxicological profile of atrazine and its derivatives. nih.gov

Synthesis and Characterization of Research Reagents and Standards

The availability of high-purity research-grade compounds and specific detection reagents is paramount for the accurate investigation of any chemical entity. For this compound, this involves the development of novel haptens for immunological assays and the optimization of its synthesis for use as an analytical standard.

Development of Novel Haptens for Immunological Assays

Immunological assays, such as the enzyme-linked immunosorbent assay (ELISA), offer a rapid and sensitive method for detecting and quantifying small molecules like this compound in various samples. researchgate.net The development of these assays hinges on the production of specific antibodies, which in turn requires the synthesis of haptens—small molecules that are chemically coupled to a larger carrier protein to elicit an immune response.

For s-triazine herbicides, several strategies for hapten synthesis have been explored. acs.orgtandfonline.com A common approach involves introducing a linker arm to the triazine structure at a position that is not critical for antibody recognition, thereby preserving the key epitopes of the target molecule. In the case of this compound, a potential strategy would be to design a hapten that exposes the ethoxy group and the ethylamino and isopropylamino side chains, as these are the defining features of the molecule. mdpi.com

One successful approach for other triazines has been the replacement of the chlorine atom at the 2-position of the triazine ring with a linker containing a terminal carboxylic acid or amino group, which can then be conjugated to a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). ucanr.eduresearchgate.net For this compound, where the 2-position is already substituted, alternative strategies would be necessary. This could involve modifying one of the alkylamino side chains to incorporate a functional group for conjugation. The choice of the hapten structure and the linker arm length is crucial as it significantly influences the specificity and sensitivity of the resulting antibodies. acs.org

Hapten Design StrategyRationalePotential for this compound
Modification of Alkylamino Side Chain Preserves the core triazine-ethoxy structure for antibody recognition.High
Introduction of a Linker at a Different Ring Position May be synthetically challenging without altering key epitopes.Moderate
Use of a Mimic Structure A structurally similar but not identical molecule designed for optimal antibody generation.Moderate to High

Optimization of Synthetic Pathways for Research-Grade Compounds

The synthesis of high-purity this compound is essential for its use as an analytical standard and for conducting toxicological studies. sov-lab.ru While specific optimized synthesis routes for this compound are not extensively published, the general synthesis of atrazine and its derivatives provides a foundational understanding. core.ac.uk

The synthesis of atrazine typically involves the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride with ethylamine (B1201723) and isopropylamine (B41738). core.ac.ukacs.org To synthesize this compound, a similar pathway would be followed, but with the initial substitution of one chlorine atom with an ethoxy group, likely via reaction with sodium ethoxide. Subsequent reactions with ethylamine and isopropylamine would yield the final product.

The optimization of this synthetic pathway would focus on several key parameters to maximize yield and purity while minimizing the formation of by-products. core.ac.uk These parameters include reaction temperature, pH, the order and rate of reagent addition, and the choice of solvent. acs.orgresearchgate.net Reaction calorimetry can be a valuable tool to monitor the heats of reaction and optimize the addition sequence for better control and safety. acs.orgresearchgate.net Purification of the final product would likely involve techniques such as recrystallization or column chromatography to achieve the high purity required for a research-grade compound. researchgate.net

Optimization ParameterEffect on Synthesis
Temperature Control Influences reaction rate and selectivity.
pH Control Affects the reactivity of amines and the stability of the triazine ring.
Reagent Addition Sequence Crucial for minimizing the formation of isomeric and over-reacted by-products.
Solvent System Impacts the solubility of reactants and products, and can influence reaction kinetics.

Future Research Directions and Unaddressed Knowledge Gaps

Despite its presence as a metabolite of the widely used herbicide atrazine, this compound remains a largely understudied compound. Significant knowledge gaps exist regarding its environmental fate, toxicological profile, and potential for bioaccumulation. Future research should aim to address these gaps to provide a comprehensive risk assessment.

A primary area for future investigation is the environmental behavior of this compound. While the degradation of atrazine is well-documented, the persistence and mobility of this compound in soil and water systems are not. nih.gov Studies are needed to determine its half-life in different environmental compartments and to identify its degradation products.

Furthermore, the toxicological effects of this compound, particularly its potential for endocrine disruption, need to be thoroughly evaluated. nih.gov The parent compound, atrazine, has been a subject of controversy due to its reported endocrine-disrupting effects, and it is crucial to determine if this activity is shared by its metabolites. nih.gov

The development of sensitive and specific analytical methods for the routine monitoring of this compound in environmental and biological samples is also a priority. This includes the advancement of immunological assays as discussed previously, as well as the refinement of chromatographic techniques. nih.gov

Finally, a significant and unaddressed knowledge gap is the lack of information on the combined toxicological effects of this compound with other atrazine metabolites and the parent compound. In the environment, organisms are exposed to a mixture of these compounds, and understanding their synergistic or antagonistic interactions is essential for a realistic risk assessment. nih.gov

Q & A

Q. How can meta-analyses improve the regulatory risk assessment of this compound?

  • Synthesis Method : Aggregate data from registrant-submitted studies (e.g., MRID 46558600, 46561400) and peer-reviewed literature using fixed/random-effects models. Prioritize studies with harmonized endpoints (e.g., LC50, NOAEL) and transparent conflict-of-interest disclosures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.